6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2,2-difluoroethanol.
Formation of Intermediate: The first step involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base like potassium carbonate to form 6-(2,2-difluoroethoxy)pyridine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-chloropyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride (NaH) are used.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of 6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-3-carboxamide: Similar structure but with a carboxamide group at a different position.
6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-thioamide: Contains a thioamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide lies in its specific substitution pattern and the presence of both chloro and difluoroethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N3O2/c14-9-4-1-3-8(17-9)13(20)19-11-5-2-6-12(18-11)21-7-10(15)16/h1-6,10H,7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIPBKXOUNYJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=NC(=CC=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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